2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3S/c1-10-18-19-15(21-10)11-4-6-20(7-5-11)9-12-2-3-13(16)8-14(12)17/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPFIRLQXRRECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is part of a class of thiadiazole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClNS
- Molecular Weight : 319.27 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC) values indicate potent activity, with some derivatives showing IC values as low as 0.28 µg/mL against MCF-7 cells .
- Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio. Treatment with this compound leads to cell cycle arrest at the S and G2/M phases in cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties:
- In Vitro Studies : Compounds similar to this compound have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with a similar structure exhibited significant activity against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Effects
A study evaluating a series of thiadiazole derivatives demonstrated that compounds featuring a piperidine ring significantly enhanced anticancer activity. The specific compound 4i (closely related to our target compound) showed selective cytotoxicity towards cancer cells while sparing normal cells .
Study on Antimicrobial Properties
Another investigation into the antimicrobial properties of thiadiazole derivatives found that certain modifications could enhance efficacy. For instance, introducing halogen substitutions improved antibacterial activity against resistant strains .
Comparative Data Table
| Compound Name | Type | Target Cell Line | IC Value | Mechanism of Action |
|---|---|---|---|---|
| This compound | Anticancer | MCF-7 | 0.28 µg/mL | Apoptosis induction via caspase activation |
| Thiadiazole Derivative A | Antimicrobial | S. aureus | MIC = 32.6 μg/mL | Disruption of bacterial cell wall |
| Thiadiazole Derivative B | Antimicrobial | E. coli | MIC = 47.5 μg/mL | Inhibition of protein synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences and Implications
- This may improve bioavailability in hydrophobic biological environments. Sulfonyl groups (e.g., ethylsulfonyl in ) introduce strong electron-withdrawing effects, altering electronic distribution and reactivity relative to the dichlorobenzyl group.
Synthetic Complexity :
- Biological Activity: While Oxiconazole () is clinically validated as an antifungal agent, the target compound’s dichlorobenzyl group may confer broader antimicrobial activity, though direct evidence is absent in the provided data.
Research Findings and Limitations
- Bioactivity Gaps : The evidence lacks explicit pharmacological data for the target compound, necessitating further studies to validate hypothesized antimicrobial or CNS effects.
- Synthetic Yield Optimization : Prolonged reaction times (e.g., 48-hour reflux in ) may limit scalability, suggesting a need for catalytic or solvent optimization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides or condensation of heterocyclic precursors. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) is a common method for 1,3,4-thiadiazole derivatives, with pH adjustment (8–9) to precipitate the product . Optimization may involve varying solvents (e.g., DMSO/water mixtures for recrystallization) and catalysts (e.g., glacial acetic acid for thiadiazole formation) . Yield improvements require monitoring via TLC and adjusting stoichiometric ratios of intermediates like N-phenylthiosemicarbazide .
Q. How should researchers confirm the structural integrity and purity of the synthesized compound?
- Methodology : Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR to verify substituent positions (e.g., piperidinyl and dichlorobenzyl groups) .
- Elemental analysis : Compare calculated vs. experimental C/H/N/S/Cl content to confirm purity .
- Chromatography : HPLC or GC-MS to detect impurities (<5% threshold) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict binding interactions with biological targets?
- Methodology :
- Target selection : Prioritize receptors with known affinity for thiadiazoles (e.g., bacterial gyrase or human kinases) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate poses using RMSD thresholds (<2.0 Å) and compare with co-crystallized ligands (e.g., ATP analogs) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with dichlorobenzyl groups) .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?
- Methodology :
- Analog synthesis : Modify substituents systematically (e.g., replace methyl with fluorophenyl groups on the thiadiazole ring) .
- Data normalization : Use standardized assays (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Methodology :
- Bioavailability optimization : Assess logP (via shake-flask method) and solubility (equilibrium solubility assay) to guide prodrug design .
- Metabolic stability : Use liver microsome assays (e.g., rat/human CYP450 isoforms) to identify metabolic hotspots (e.g., piperidinyl N-demethylation) .
- Pharmacokinetic modeling : Fit compartmental models to plasma concentration-time data from rodent studies .
Q. How can dual fluorescence effects in spectroscopic analyses be interpreted?
- Methodology :
- Solvent polarity studies : Measure emission spectra in solvents like DMSO (polar) vs. cyclohexane (nonpolar) to identify excited-state intramolecular charge transfer (ICT) .
- Time-resolved fluorescence : Use TCSPC (time-correlated single-photon counting) to resolve overlapping lifetimes from multiple emissive states .
- Computational modeling : TD-DFT calculations (e.g., B3LYP/6-31G*) to map electronic transitions and assign fluorescence bands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
